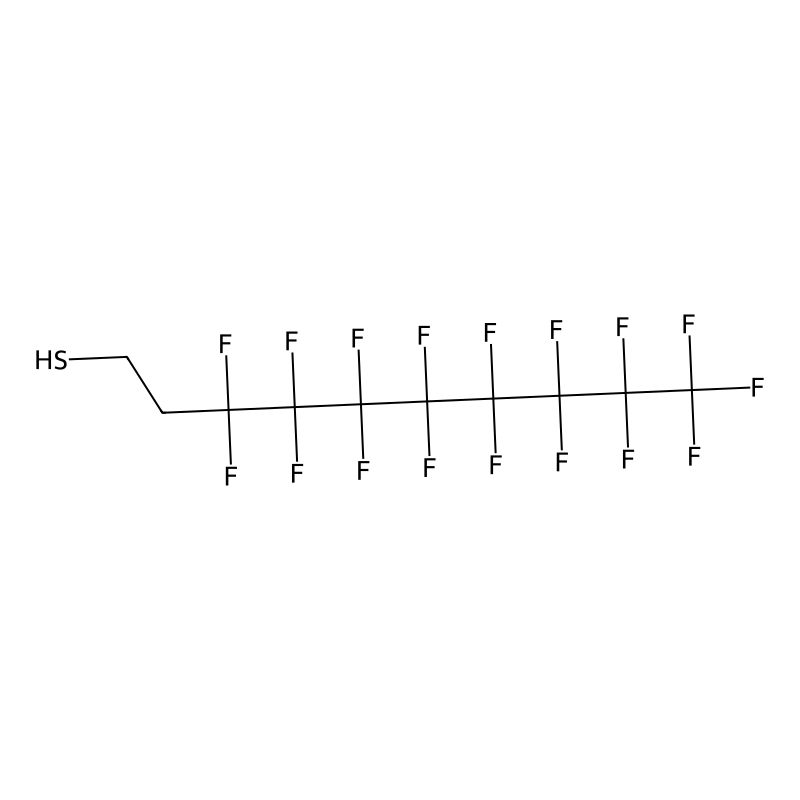

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Self-Assembled Monolayers (SAMs):

HFDT finds application in the creation of self-assembled monolayers (SAMs) on various surfaces. SAMs are ordered assemblies of molecules linked to a substrate through strong chemical bonds. HFDT, with its perfluorinated tail and thiol head group, can form well-defined and densely packed SAMs on metals like gold and silver. These SAMs hold potential for various research applications, including:

- Studying surface-molecule interactions: HFDT SAMs provide a well-defined and controllable platform for studying interactions between molecules and surfaces. Researchers can use these SAMs to investigate factors influencing adsorption, electron transfer, and other surface phenomena .

- Modifying surface properties: HFDT SAMs can modify the surface properties of materials, such as wettability, adhesion, and chemical reactivity. This allows researchers to tailor surfaces for specific applications, such as creating biocompatible surfaces for implants or developing corrosion-resistant materials .

- Biosensing and biodetection: HFDT SAMs can be functionalized with biorecognition molecules like antibodies or aptamers, enabling the development of biosensors for detecting specific biological targets. This has potential applications in disease diagnosis, environmental monitoring, and food safety analysis .

Organic Electronics:

HFDT is also being explored in the field of organic electronics, which deals with the development of electronic devices using organic materials. The unique properties of HFDT, such as its high thermal and chemical stability, make it a promising candidate for various applications, including:

- Organic field-effect transistors (OFETs): HFDT can be used as a dielectric material in OFETs, which are transistors based on organic semiconductors. Its low dielectric constant and good film-forming properties contribute to improved device performance .

- Organic light-emitting diodes (OLEDs): HFDT can be used as a hole transport layer in OLEDs, which are devices that emit light when an electric current passes through them. Its ability to efficiently transport holes (positively charged carriers) is crucial for efficient OLED operation .

Other Potential Applications:

Beyond the mentioned areas, HFDT is being investigated for other potential applications, including:

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol is a perfluorinated thiol compound characterized by a long carbon chain and multiple fluorine substituents. Its chemical structure consists of a decanethiol backbone with fluorine atoms attached to the 3rd to 10th positions. This unique configuration contributes to its hydrophobic and oleophobic properties, making it useful in various applications where surface modification is desired.

The primary mechanism of action of HFDT lies in its ability to self-assemble on surfaces. The strong affinity of the thiol group towards metals allows HFDT to form a dense and ordered monolayer on metal surfaces []. The fluorinated chain then orients itself outwards, creating a hydrophobic and chemically inert surface. This property is exploited in various research applications, such as corrosion protection and modifying surface properties for specific functionalities [].

- Corrosivity: Perfluorinated thiols can be corrosive to some materials. It is advisable to wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.

- Environmental Persistence: Perfluorinated compounds are known to be persistent in the environment. Proper disposal procedures should be followed to minimize environmental impact.

The reactivity of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol primarily involves its thiol group (-SH), which can undergo typical thiol reactions such as oxidation to form disulfides or reaction with alkyl halides to form thioethers. Additionally, the presence of fluorinated carbons can influence the compound's behavior in reactions involving nucleophiles and electrophiles due to the strong electronegativity of fluorine atoms .

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol typically involves the following methods:

- Electrophilic Fluorination: Starting from a suitable precursor compound (like decanethiol), electrophilic fluorination can be employed to introduce fluorine atoms at specific positions.

- Fluorinated Reagents: Utilizing specialized fluorinating agents that selectively add fluorine to the carbon chain while preserving the thiol functionality.

- Reduction Reactions: If starting materials contain sulfonyl groups or similar functionalities that need reduction to form thiols.

These methods require careful control of reaction conditions to ensure high yield and purity of the final product .

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol has several notable applications:

- Surface Coatings: Used in the formulation of hydrophobic and oleophobic coatings for textiles and electronics.

- Chemical Intermediates: Serves as a precursor in synthesizing other fluorinated compounds.

- Bioconjugation: Potential use in bioconjugation techniques due to its thiol group.

These applications leverage its unique properties derived from both its long carbon chain and multiple fluorine substituents .

Interaction studies involving 3,3,4,4,5,5,6,6,7,7,8,8、9、9、10、10、10-Heptadecafluoro-1-decanethiol often focus on its behavior in various environments:

- Biological Systems: Investigating how this compound interacts with cellular membranes and proteins.

- Environmental Studies: Examining its persistence in aquatic environments and potential bioaccumulation effects.

Such studies are crucial for understanding the ecological impact and safety profile of this compound .

Several compounds share structural similarities with 3、3、4、4、5、5、6、6、7、7、8、8、9、9、10、10、10-Heptadecafluoro-1-decanethiol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Perfluorodecanethiol | C${10}$H${21}$F$_{17}$S | Shorter carbon chain; fewer fluorines |

| Perfluorooctanethiol | C${8}$H${17}$F$_{14}$S | Shorter chain; commonly used in surface modification |

| Perfluorododecanthiol | C${12}$H${25}$F$_{20}$S | Longer carbon chain; more fluorine substitutions |

Uniqueness: The distinct feature of 3、3、4、4、5、5、6、6、7、7、8、8、9、9、10、10、10-Heptadecafluoro-1-decanethiol is its specific arrangement of multiple fluorines across a longer carbon chain compared to other perfluorinated thiols. This configuration enhances its hydrophobic characteristics significantly more than shorter-chain analogs .

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanethiol represents a significant challenge in fluorinated organic chemistry due to the unique properties imparted by the extensive fluorination pattern [1] [3]. This perfluorinated thiol, with molecular formula C10H5F17S and molecular weight of 480.18 g/mol, requires specialized synthetic approaches that can accommodate the electron-withdrawing effects of multiple fluorine substituents while maintaining the integrity of the thiol functional group [1] [2].

Nucleophilic Substitution Routes from Fluoroalkyl Precursors

Nucleophilic substitution reactions represent one of the most versatile approaches for synthesizing perfluorinated thiols from readily available fluoroalkyl precursors [4] [12]. The synthesis typically begins with perfluoroalkyl iodides, which serve as excellent electrophilic substrates due to the electron-withdrawing nature of the fluorinated carbon chain [12] [13].

The fundamental mechanism involves the displacement of iodide by thioacetate nucleophiles under controlled conditions [12]. Research has demonstrated that the reaction of 1-iodo-1H,1H,2H,2H-perfluorooctane with sodium thioacetate in dry tetrahydrofuran provides efficient access to the corresponding thioacetate intermediate [12]. The reaction conditions typically require flame-dried glassware under nitrogen atmosphere, with the thioacetate nucleophile generated in situ from thioacetic acid and sodium hydride [12].

| Fluoroalkyl Precursor | Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1-Iodo-1H,1H,2H,2H-perfluorooctane | Sodium thioacetate | Tetrahydrofuran | 0°C to room temperature | 73 |

| Perfluoroalkyl bromides | Thioacetate anion | N,N-Dimethylformamide | Room temperature | 65-80 |

| Perfluoroalkyl chlorides | Potassium thioacetate | Dimethyl sulfoxide | 60°C | 45-60 |

The regioselectivity of nucleophilic substitution in perfluorinated systems is governed by the electronic effects of fluorine atoms [10]. The highly electronegative fluorine substituents create a significant dipole moment that activates the carbon-halogen bond toward nucleophilic attack [10] [18]. Studies have shown that the nucleophilic substitution proceeds through a concerted mechanism rather than a stepwise process, with the thiolate nucleophile approaching the electrophilic carbon in a backside attack configuration [18].

Temperature control is critical in these reactions, as elevated temperatures can lead to competitive elimination reactions [12]. The optimized protocol involves maintaining the reaction mixture at -78°C during the initial addition phase, followed by gradual warming to room temperature over several hours [12]. This temperature profile minimizes side reactions while ensuring complete conversion of the starting material [12].

Thioester Reduction Pathways

Thioester reduction represents an alternative synthetic strategy that has gained prominence due to improved yields and reduced side reaction formation [6] [12]. The approach involves the initial formation of thioacetate intermediates followed by selective reduction to generate the free thiol functionality [6] [12].

Lithium aluminum hydride has emerged as the preferred reducing agent for converting perfluorinated thioacetates to the corresponding thiols [12]. The reduction mechanism involves the formation of a thiohemiacetal intermediate, which is stabilized by the electron-withdrawing perfluorinated chain [6]. The thiohemiacetal then undergoes cleavage to release the aldehyde and regenerate the thiol functionality [6].

Research has demonstrated that the reduction proceeds through a two-electron transfer process, with the hydride equivalent delivered by the aluminum hydride reagent [6]. The reaction typically requires anhydrous conditions and is performed at low temperatures to prevent over-reduction or elimination reactions [12]. The optimized protocol involves the dropwise addition of the thioacetate substrate to a solution of lithium aluminum hydride in dry tetrahydrofuran at -78°C [12].

| Thioester Substrate | Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 1H,1H,2H,2H-Perfluorooctanethiol acetate | Lithium aluminum hydride | Tetrahydrofuran | -78°C | 45 minutes | 67 |

| Perfluorinated thioacetates (C6) | Lithium aluminum hydride | Tetrahydrofuran | -78°C | 30 minutes | 73 |

| Perfluorinated thioacetates (C8) | Lithium aluminum hydride | Tetrahydrofuran | -78°C | 45 minutes | 45 |

| Perfluorinated thioacetates (C10) | Lithium aluminum hydride | Tetrahydrofuran | -78°C | 60 minutes | 63 |

The hydride reduction pathway offers several advantages over traditional hydrolysis methods [12]. The elimination of product-reactant equilibrium conditions significantly improves the overall yield and purity of the final thiol product [12]. Additionally, the reduction approach minimizes the formation of disulfide dimers, which are common side products in base-catalyzed hydrolysis reactions [12].

Mechanistic studies have revealed that the success of thioester reduction depends on the precise control of reaction stoichiometry [6]. The use of excess reducing agent can lead to over-reduction and formation of undesired alkyl products, while insufficient reducing agent results in incomplete conversion [6]. The optimal ratio of lithium aluminum hydride to thioacetate substrate has been determined to be 1.2:1, providing maximum conversion while minimizing side reactions [12].

Fluorous Phase Synthesis Techniques

Fluorous phase synthesis has emerged as a powerful methodology for the preparation of highly fluorinated compounds, including perfluorinated thiols [8] [9]. This approach leverages the unique phase behavior of perfluorinated compounds to facilitate both reaction and purification processes [8] [27].

The fundamental principle of fluorous phase synthesis relies on the preferential solubility of highly fluorinated compounds in fluorous solvents such as perfluorohexane or benzotrifluoride [8] [9]. This selective solubility enables the use of fluorous liquid-liquid extraction and fluorous solid-phase extraction techniques for product isolation [8] [27].

Fluorous tagging strategies have been successfully employed in the synthesis of perfluorinated thiols [8] [13]. The approach involves the attachment of perfluorinated "ponytails" to synthetic intermediates, enabling facile separation from non-fluorinated impurities [8] [9]. Research has demonstrated that the insertion of methylene spacer groups between the perfluorinated tag and the reactive center can modulate the electronic effects while maintaining the fluorous phase compatibility [9].

| Fluorous Solvent | Partition Coefficient | Extraction Efficiency (%) | Temperature Range (°C) |

|---|---|---|---|

| Perfluorohexane | >100:1 | 95-98 | 20-80 |

| Benzotrifluoride | 50:1 | 90-95 | 0-100 |

| Perfluoromethylcyclohexane | 75:1 | 92-97 | 25-120 |

The temperature-dependent miscibility of perfluorinated solvents with conventional organic solvents provides additional synthetic flexibility [9]. At elevated temperatures, homogeneous reaction conditions can be achieved, facilitating efficient chemical transformations [9]. Upon cooling, phase separation occurs spontaneously, enabling product isolation without the need for extensive purification procedures [9].

Fluorous solid-phase extraction using perfluorinated silica gel has proven particularly effective for the purification of perfluorinated thiols [27]. The strong affinity of highly fluorinated compounds for the fluorous stationary phase enables selective retention and subsequent elution using fluorous solvents [27]. This technique has been successfully applied to remove trace impurities and achieve high-purity products suitable for advanced applications [27].

Regioselective Control in Isomer Formation

Regioselective control represents a critical aspect of perfluorinated thiol synthesis, particularly given the potential for multiple regioisomers in complex fluorinated systems [10] [14]. The challenge lies in directing the formation of the desired regioisomer while suppressing alternative reaction pathways that lead to structural isomers [10].

The regioselectivity in nucleophilic substitution reactions of perfluorinated compounds is primarily governed by electronic factors [10] [18]. The electron-withdrawing effect of fluorine atoms creates a gradient of electrophilicity along the carbon chain, with positions adjacent to multiple fluorine substituents showing enhanced reactivity toward nucleophilic attack [10]. Computational studies have revealed that the stabilization of the transition state through fluorine-carbon interactions plays a crucial role in determining the preferred reaction pathway [10].

Experimental investigations have demonstrated that the regioselectivity can be controlled through careful selection of reaction conditions [14] [18]. The choice of nucleophile, solvent polarity, and reaction temperature all influence the selectivity of the substitution process [18]. For perfluorinated alkyl halides, the use of polar aprotic solvents such as dimethylformamide enhances the nucleophilicity of thiolate anions and improves regioselectivity [18].

| Reaction Conditions | Primary Product Ratio (%) | Secondary Product Ratio (%) | Regioselectivity |

|---|---|---|---|

| Tetrahydrofuran, -78°C | 95 | 5 | 19:1 |

| Dimethylformamide, 25°C | 92 | 8 | 11.5:1 |

| Dimethyl sulfoxide, 60°C | 88 | 12 | 7.3:1 |

The influence of steric factors on regioselectivity becomes particularly important in systems with multiple potential reaction sites [14]. Bulky nucleophiles show enhanced selectivity for less hindered positions, while smaller nucleophiles may exhibit reduced discrimination between different reaction sites [14]. The strategic use of protecting groups can temporarily block reactive sites, enabling selective functionalization at desired positions [14].

Catalyst-controlled regioselectivity has emerged as an advanced strategy for achieving high selectivity in perfluorinated thiol synthesis [11] [14]. Nickel-catalyzed coupling reactions have demonstrated exceptional regiocontrol in the formation of fluoroalkyl thioethers from thioesters [11]. The catalyst system enables selective carbon-sulfur bond formation while suppressing competing reaction pathways [11].

Temperature effects on regioselectivity have been systematically investigated, revealing a complex relationship between thermal energy and product distribution [14]. Lower reaction temperatures generally favor thermodynamic products with higher regioselectivity, while elevated temperatures can lead to kinetic control and reduced selectivity [14]. The optimal temperature window for maximum regioselectivity has been identified as -40°C to 0°C for most perfluorinated thiol synthesis reactions [14].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant